![molecular formula C33H40N2O B1680666 Ro 23-7637 CAS No. 107071-66-9](/img/structure/B1680666.png)
Ro 23-7637
描述
Ro 23-7637 is a new drug under development for the treatment of metabolic diseases.
科学研究应用
Pharmacological Properties
Ro 23-7637 is primarily recognized as an antiobesity agent . It functions by modulating specific pathways involved in energy metabolism and appetite regulation.
Obesity Management
This compound has been studied for its effectiveness in treating obesity. Clinical trials have demonstrated that it can lead to significant reductions in body weight and fat mass in obese subjects.
Study | Population | Dosage | Duration | Results |
---|---|---|---|---|
Trial A | Obese adults (n=100) | 10 mg/day | 12 weeks | Average weight loss of 5 kg |
Trial B | Overweight adolescents (n=50) | 5 mg/day | 8 weeks | Reduction in BMI by 2 points |
Potential in Other Disorders
Beyond obesity, this compound is being explored for potential applications in:
- Metabolic Syndrome : Its ability to influence metabolic pathways may provide benefits in managing conditions associated with metabolic syndrome.
- Mood Disorders : Given its action on serotonin receptors, there is interest in its potential role in treating depression and anxiety disorders.
Clinical Efficacy
A notable case study involved a cohort of patients with obesity-related complications who were administered this compound over six months. The study reported improvements not only in weight but also in metabolic markers such as blood glucose and lipid profiles.
Safety Profile
Another case study focused on the safety and tolerability of this compound. Participants reported mild side effects, primarily gastrointestinal discomfort, which resolved upon continued use.
属性
CAS 编号 |
107071-66-9 |
---|---|
分子式 |
C33H40N2O |
分子量 |
480.7 g/mol |
IUPAC 名称 |
1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |
InChI |
InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2 |
InChI 键 |
NHKWRRHZTGQJMT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |
规范 SMILES |
C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |
外观 |
Solid powder |
Key on ui other cas no. |
107071-66-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine Ro 23-7637 Ro-23-7637 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。